molecular formula C20H24N4O2S B2875897 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one CAS No. 2177366-19-5

1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2875897
CAS No.: 2177366-19-5
M. Wt: 384.5
InChI Key: LSNQTFBXRFCXDR-UHFFFAOYSA-N
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Description

1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core substituted with a morpholine moiety and a phenylthio group. Its synthesis likely involves multi-step strategies, including cyclization and functional group modifications, similar to methods reported for related compounds .

Properties

IUPAC Name

1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c25-18(8-14-27-17-6-2-1-3-7-17)24-9-4-5-16-15-21-20(22-19(16)24)23-10-12-26-13-11-23/h1-3,6-7,15H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNQTFBXRFCXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CCSC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes under acidic or basic conditions.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.

    Attachment of the phenylthio group: This can be done through a thiolation reaction using thiophenol and a suitable leaving group on the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenylthio group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Modulating signaling pathways: Affecting cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

The compound’s structural and synthetic attributes can be compared to two analogous systems:

Key Observations :

  • The target compound’s synthesis lacks explicit documentation in the provided evidence but likely shares conceptual steps with 6d (e.g., coupling reactions) and cyclization strategies akin to 6,7-dihydro-5H-cyclopenta[b]pyridine .
  • The use of palladium catalysts in 6d highlights a contrast; the target compound’s synthesis may instead employ nucleophilic substitutions for morpholino incorporation.
Structural and Spectroscopic Features
Compound Name IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Key Functional Groups
Target Compound ~1650 (C=O), ~1250 (C-S) 3.5–4.5 (morpholino CH₂), 7.2–7.6 (phenylthio aromatic) Morpholino, phenylthio, ketone
Compound 6d 1634 (C=O), 1603 (C=N/C=C) 7.86 (d, J=15.9 Hz, enone), 7.59–7.42 (aromatic), 5.2–5.5 (diaminopyrimidinyl CH₂) Enone, dimethoxyphenyl, diaminopyrimidine

Key Observations :

  • The target compound’s phenylthio group introduces distinct NMR aromatic signals (~7.2–7.6 ppm) and IR C-S stretching (~1250 cm⁻¹), absent in 6d, which instead shows enone (J=15.9 Hz) and diaminopyrimidine motifs .
  • Both compounds share ketone IR peaks (~1630–1650 cm⁻¹), but 6d’s enone system broadens its conjugation and reactivity profile.
Reaction Optimization Challenges
  • 6d achieved a high yield (72%) via Pd(OAc)²-mediated coupling, suggesting efficient catalysis under mild conditions .
  • In contrast, the lower yield (35%) for 6,7-dihydro-5H-cyclopenta[b]pyridine reflects challenges in thermolytic cyclization, though O₂ use improved regioselectivity .

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